Dihydroxy Bendamustine-d3 is a derivative of Bendamustine, a nitrogen mustard alkylating agent primarily used in the treatment of hematological malignancies, including chronic lymphocytic leukemia and non-Hodgkin lymphoma. This compound contains deuterium, which is a stable isotope of hydrogen, making it useful in various scientific applications, particularly in pharmacokinetics and metabolic studies. The molecular formula for Dihydroxy Bendamustine-d3 is , with a molecular weight of 324.39 g/mol .
Dihydroxy Bendamustine-d3 is classified as an alkylating agent due to its mechanism of action, which involves the formation of cross-links between DNA strands, ultimately leading to cell death. It is derived from Bendamustine, which itself is a member of the nitrogen mustard family. The compound is synthesized for research purposes and is utilized in various studies to understand the pharmacodynamics and pharmacokinetics of Bendamustine and its metabolites .
The synthesis of Dihydroxy Bendamustine-d3 involves several chemical reactions that modify the parent compound, Bendamustine. The process typically includes:
Dihydroxy Bendamustine-d3 features a complex structure characterized by:
The structural representation can be depicted using molecular modeling software or chemical drawing tools, highlighting the positions of deuterium and hydroxyl groups.
Dihydroxy Bendamustine-d3 can participate in various chemical reactions typical for alkylating agents:
These reactions are crucial for understanding how Dihydroxy Bendamustine-d3 interacts with biological macromolecules, influencing its efficacy as a therapeutic agent.
The mechanism by which Dihydroxy Bendamustine-d3 exerts its effects involves:
Research has shown that such alkylating agents can lead to significant tumor regression in clinical settings when used appropriately .
Relevant data regarding melting point, boiling point, and other physical constants can be obtained from specific literature or databases focusing on chemical compounds.
Dihydroxy Bendamustine-d3 is primarily used in research settings for:
This compound serves as a valuable tool for researchers aiming to optimize therapeutic strategies involving Bendamustine and improve patient outcomes in oncology settings.
Dihydroxy Bendamustine-d3 (systematic name: 4-(5-(Bis(2-hydroxyethyl)amino)-1-(trideuteriomethyl)-1H-benzo[d]imidazol-2-yl)butanoic acid) is a deuterated analog of the bendamustine metabolite dihydroxy bendamustine (HP2). Its structure features three deuterium atoms replacing hydrogen at the N-methyl group of the benzimidazole ring, yielding the isotopic label -CD₃ instead of -CH₃ [1] [3]. The molecular formula is C₁₆H₂₀D₃N₃O₄ for the free base, with a hydrochloride salt form of C₁₆H₂₀D₃N₃O₄·HCl [1] [8]. The isotopic purity typically exceeds 98%, ensuring minimal interference from protiated species in analytical applications [3].
Table 1: Molecular Identity of Dihydroxy Bendamustine-d3
Property | Value | Source/Reference |
---|---|---|
CAS Number (Free Base) | 1794737-33-9 | [1] [3] |
CAS Number (Hydrochloride) | 109882-29-3 | [8] |
Molecular Formula (Base) | C₁₆H₂₀D₃N₃O₄ | [1] |
Molecular Weight (Base) | 324.40 g/mol | [1] |
Molecular Weight (HCl Salt) | 360.90 g/mol (324.40 + 36.5) | [1] |
SMILES Notation | OC(CCCC₁=NC₂=CC(N(CCO)CCO)=CC=C₂N₁C([²H])([²H])[²H])=O.Cl | [1] |
Solubility and Lipophilicity:Dihydroxy Bendamustine-d3 hydrochloride is highly soluble in water (>50 mg/mL) and polar organic solvents (e.g., methanol, DMSO) due to its ionizable carboxylic acid group and hydrophilic hydroxyethyl moieties [1] [9]. Its experimental log P (octanol-water partition coefficient) is estimated at -1.2 to -0.8, reflecting greater hydrophilicity compared to bendamustine (log P ~2.5) [2] [6].
Stability Profile:
Table 2: Stability Kinetics in Aqueous Solutions
Condition | Degradation Rate Constant (k, h⁻¹) | Half-Life (t₁/₂) | Primary Degradant |
---|---|---|---|
pH 2.0 (HCl) | 0.0025 | ~280 hours | Lactone isomer |
pH 7.4 (Buffer) | 0.0011 | ~630 hours | N-Oxide |
pH 9.0 (NaOH) | 0.015 | ~46 hours | Ethylenediamine derivative |
Data derived from forced degradation studies of bendamustine analogs [9]
Nuclear Magnetic Resonance (NMR):¹H-NMR (DMSO-d₆, 500 MHz) highlights isotopic effects:
Infrared (IR) Spectroscopy:Key bands (cm⁻¹):
Ultraviolet-Visible (UV-Vis) Spectroscopy:Shows absorption maxima at 230 nm (π→π* transition, benzimidazole ring) and 290 nm (n→π*, carbonyl groups) [1] [9]. Molar absorptivity (ε) at 230 nm is ~12,000 L·mol⁻¹·cm⁻¹, enabling quantitative HPLC-UV analysis [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1